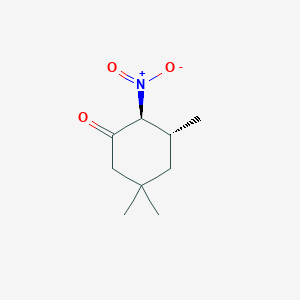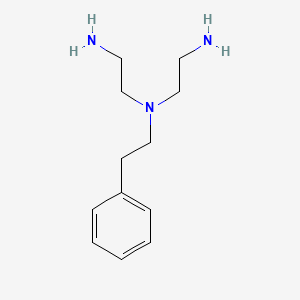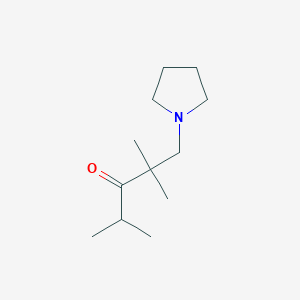
Pyrrolidine, 1-(3-oxo-2,2,4-trimethylvaleryl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 1-(3-oxo-2,2,4-trimethylvaleryl)-, typically involves the reaction of pyrrolidine with 2,2,4-trimethyl-3-oxopentanoic acid or its derivatives under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and high-pressure catalytic systems to optimize the reaction efficiency and scalability . The use of fixed-bed reactors and multistage purification processes, including extractive and azeotropic distillation, ensures the production of high-purity pyrrolidine, 1-(3-oxo-2,2,4-trimethylvaleryl)- .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-(3-oxo-2,2,4-trimethylvaleryl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Pyrrolidine, 1-(3-oxo-2,2,4-trimethylvaleryl)-, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrrolidine, 1-(3-oxo-2,2,4-trimethylvaleryl)-, involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological system and the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrrolidine, 1-(3-oxo-2,2,4-trimethylvaleryl)-, include:
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.
Pyrrolidine-2,5-dione: A compound with two carbonyl groups at the second and fifth positions.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
What sets pyrrolidine, 1-(3-oxo-2,2,4-trimethylvaleryl)-, apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties . The presence of the 3-oxo-2,2,4-trimethylvaleryl group enhances its reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
74332-85-7 |
|---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
2,2,4-trimethyl-1-pyrrolidin-1-ylpentan-3-one |
InChI |
InChI=1S/C12H23NO/c1-10(2)11(14)12(3,4)9-13-7-5-6-8-13/h10H,5-9H2,1-4H3 |
InChI Key |
NUXLHTUDXCZONN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C)(C)CN1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


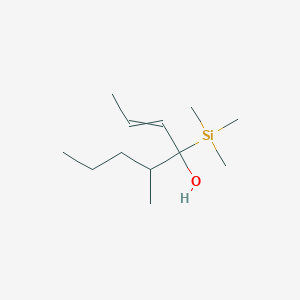

![4-[2-(4-Bromophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14444497.png)



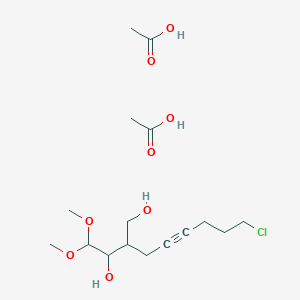
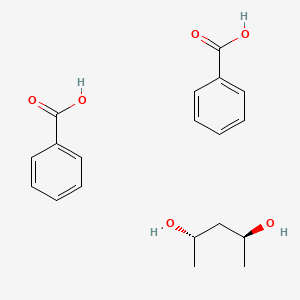
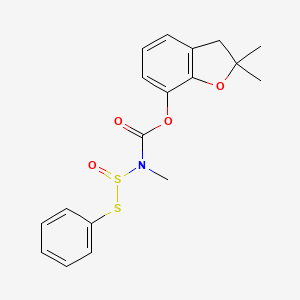
amino}ethyl)(methyl)amino]ethan-1-ol](/img/structure/B14444543.png)
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate](/img/structure/B14444544.png)
